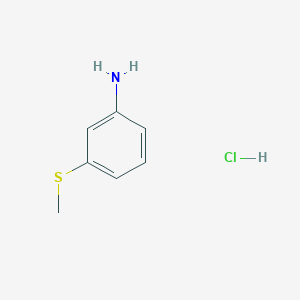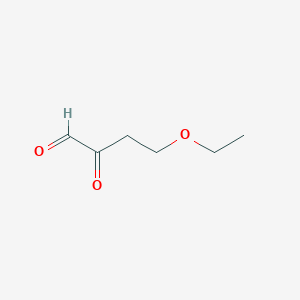
4-Ethoxy-2-oxobutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-oxobutanal is an organic compound that belongs to the class of aldehydes and ketones It is characterized by the presence of an ethoxy group attached to a butanal structure, with an oxo group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-oxobutanal typically involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-2-oxobutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4-ethoxy-2-oxobutanoic acid.
Reduction: Formation of 4-ethoxy-2-hydroxybutanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-oxobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-oxobutanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its reactivity is influenced by the presence of the ethoxy and oxo groups, which can stabilize transition states and intermediates during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-oxobutanal: Similar structure but with a hydroxy group instead of an ethoxy group.
2-Oxobutanal: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
4-Ethoxybutanal: Lacks the oxo group, affecting its chemical properties and reactivity.
Uniqueness: 4-Ethoxy-2-oxobutanal is unique due to the presence of both ethoxy and oxo groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
93588-13-7 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
4-ethoxy-2-oxobutanal |
InChI |
InChI=1S/C6H10O3/c1-2-9-4-3-6(8)5-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
RRHWJLYYLKLQQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)

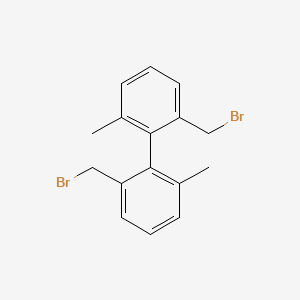
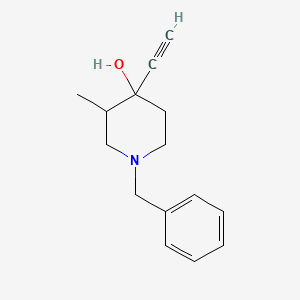

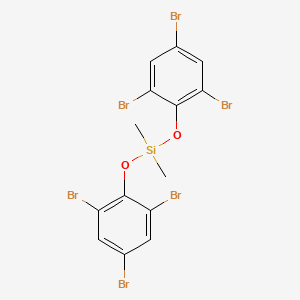

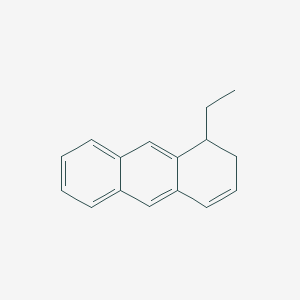

![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)
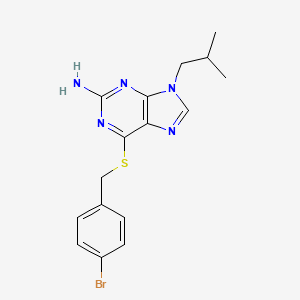
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
